Me-Tz-PEG4-NHS
Description
The Emergence of Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition in Research
The inverse electron-demand Diels-Alder (IEDDA) reaction has become a prominent tool in bioconjugation due to its exceptionally fast reaction rates and high specificity. thieme-connect.comrsc.orgrsc.org This reaction involves an electron-deficient diene, typically a 1,2,4,5-tetrazine, and an electron-rich dienophile, such as a strained alkene or alkyne. thieme-connect.comrsc.orgnih.gov The reactivity of the IEDDA reaction can be fine-tuned by modifying the substituents on both the tetrazine and the dienophile. rsc.org For instance, electron-withdrawing groups on the tetrazine increase its reactivity. rsc.org
A key advantage of the IEDDA reaction is its bioorthogonality; it proceeds rapidly in aqueous environments without the need for catalysts, which can be toxic to living systems. rsc.orgfrontiersin.org The reaction between a tetrazine and a dienophile like trans-cyclooctene (B1233481) (TCO) is among the fastest known bioorthogonal reactions, with rate constants reaching up to 10^6 M⁻¹s⁻¹. rsc.orgfrontiersin.org This rapid kinetics is crucial for applications in living organisms where the concentration of reactants may be low. nih.gov The IEDDA reaction initially forms a bicyclic intermediate that quickly eliminates nitrogen gas, resulting in a stable dihydropyridazine (B8628806) or pyridazine (B1198779) product. escholarship.orgnih.gov This reaction has found widespread use in various research areas, including the labeling of biomolecules for imaging and the development of drug delivery systems. thieme-connect.comnih.govub.edu
Role of Polyethylene (B3416737) Glycol (PEG) Linkers in Enhancing Bioconjugation Efficiency for Research Applications
Polyethylene glycol (PEG) linkers are widely used in bioconjugation to connect two or more molecular entities, such as a drug and a targeting molecule. axispharm.com These linkers are composed of repeating ethylene (B1197577) glycol units and offer several advantages in research applications. biochempeg.com One of the primary benefits of PEG linkers is their ability to improve the solubility and stability of the resulting conjugate. axispharm.com Many biomolecules and therapeutic agents are hydrophobic, and the hydrophilic nature of the PEG chain enhances their solubility in aqueous environments, which is crucial for biological applications. axispharm.combiochempeg.com
Furthermore, the process of attaching PEG chains, known as PEGylation, can protect the conjugated molecule from degradation and reduce its immunogenicity. axispharm.com The flexible and inert nature of the PEG linker can also create a desirable spatial separation between the conjugated molecules, minimizing steric hindrance and preserving their biological activity. PEG linkers can be synthesized with various lengths and architectures, such as linear or branched, allowing for precise control over the properties of the final bioconjugate. axispharm.com For instance, a PEG4 linker, as in Me-Tz-PEG4-NHS, contains four ethylene glycol units, providing a balance of hydrophilicity and a defined spacer length. broadpharm.com
Specificity of N-Hydroxysuccinimide (NHS) Esters in Amine-Reactive Conjugation Methodologies
N-Hydroxysuccinimide (NHS) esters are a widely utilized class of reagents for their high reactivity and specificity towards primary amines. creative-proteomics.comglenresearch.com Primary amines are abundant in biomolecules, found at the N-terminus of proteins and on the side chains of lysine (B10760008) residues. creative-proteomics.com The reaction between an NHS ester and a primary amine involves a nucleophilic attack by the amine on the carbonyl group of the ester. glenresearch.com This leads to the formation of a stable and irreversible amide bond and the release of N-hydroxysuccinimide as a byproduct. creative-proteomics.comglenresearch.com
This conjugation reaction is highly efficient and proceeds readily under physiological to slightly alkaline pH conditions (typically pH 7.2-9). thermofisher.com The specificity for primary amines allows for predictable and controlled modification of proteins and other biomolecules. creative-proteomics.com While NHS esters can also react with other nucleophiles like hydroxyl and sulfhydryl groups, the resulting ester and thioester bonds are less stable and can be easily hydrolyzed or displaced by amines. glenresearch.com Due to their reliability and the stability of the resulting amide linkage, NHS esters are a cornerstone of bioconjugation chemistry, used extensively for labeling proteins, creating antibody-drug conjugates, and immobilizing biomolecules onto surfaces. creative-proteomics.comglenresearch.comnih.gov However, it is important to note that many NHS esters are sensitive to hydrolysis in aqueous environments, which can compete with the desired amine reaction. creative-proteomics.comthermofisher.com
Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C24H31N5O9 | broadpharm.comaxispharm.comiris-biotech.de |
| Molecular Weight | 533.53 g/mol | axispharm.comiris-biotech.de |
| Purity | ≥95% | axispharm.com |
| Storage Condition | -20°C | broadpharm.comiris-biotech.de |
Table 2: Key Functional Groups and Their Roles
| Functional Group | Role in Bioconjugation | Source |
|---|---|---|
| Methyltetrazine (Me-Tz) | Reacts with dienophiles (e.g., TCO) via IEDDA for bioorthogonal ligation. | broadpharm.com |
| PEG4 Linker | Enhances water solubility, reduces aggregation, and provides a flexible spacer. | broadpharm.com |
| NHS Ester | Reacts specifically with primary amines to form stable amide bonds. | creative-proteomics.comglenresearch.com |
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N6O9/c1-18-27-29-24(30-28-18)19-2-4-20(5-3-19)25(35)26-9-11-37-13-15-39-17-16-38-14-12-36-10-8-23(34)40-31-21(32)6-7-22(31)33/h2-5H,6-17H2,1H3,(H,26,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYWLQZOAKRNIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)C(=O)NCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Design and Synthetic Methodologies of Me Tz Peg4 Nhs Ester
Elucidation of the Methyltetrazine (Me-Tz) Moiety in Click Chemistry Linker Design
The methyltetrazine (Me-Tz) group is the bioorthogonal reactive handle of the molecule. Tetrazines are a class of chemical reporters that participate in inverse electron-demand Diels-Alder (IEDDA) reactions, a cornerstone of third-generation click chemistry. issuu.comiris-biotech.de This type of reaction is exceptionally fast and can proceed under physiological conditions without the need for a copper catalyst, which can be cytotoxic. iris-biotech.de
The reaction partner for the tetrazine is typically a strained alkene, such as trans-cyclooctene (B1233481) (TCO). iris-biotech.detcichemicals.com The IEDDA reaction between a tetrazine and TCO is characterized by its rapid kinetics and high specificity, forming a stable covalent bond. iris-biotech.dealfa-chemistry.com The methyl group on the tetrazine ring enhances its stability, particularly in aqueous environments, while still allowing for rapid reaction rates with TCO derivatives. issuu.comiris-biotech.de This makes Me-Tz an ideal component for applications like protein labeling and the construction of antibody-drug conjugates (ADCs). iris-biotech.demedchemexpress.commedchemexpress.com
The versatility of the tetrazine moiety allows it to be incorporated into various linkers for bioconjugation. For instance, it can be part of a linker that also contains a maleimide (B117702) group for reaction with thiols, or an NHS ester for reaction with amines. medchemexpress.com This modularity is a key advantage in designing customized bioconjugation strategies.
Table 1: Comparison of Tetrazine Types in Click Chemistry
| Tetrazine Type | Key Characteristics | Typical Reaction Kinetics with TCO |
| Methyl-substituted (MeTz) | High stability, fast reaction kinetics. | ~1000 M⁻¹s⁻¹ |
| Hydrogen-substituted (HTz) | Lower stability, even faster reaction kinetics. | Up to 30000 M⁻¹s⁻¹ |
Role and Architectural Configuration of the PEG4 Spacer
The tetraethylene glycol (PEG4) spacer is a crucial element that bridges the methyltetrazine moiety and the NHS ester. Polyethylene (B3416737) glycol (PEG) is a hydrophilic, non-toxic, and non-immunogenic polymer. thermofisher.com The inclusion of a PEG spacer in a bifunctional linker offers several advantages:
Increased Solubility: The PEG4 spacer enhances the water solubility of the entire molecule and any biomolecule it is conjugated to. thermofisher.combroadpharm.com This is particularly beneficial when working with hydrophobic molecules, as it helps to prevent aggregation. broadpharm.com
Flexibility and Reduced Steric Hindrance: The length and flexibility of the PEG4 chain provide spatial separation between the conjugated molecules, which can minimize steric hindrance and help maintain the biological activity of the labeled protein or antibody. lumiprobe.com
Biocompatibility: PEG is known for its biocompatibility, reducing the likelihood of an immune response against the linker itself. thermofisher.com
The "4" in PEG4 indicates that there are four repeating ethylene (B1197577) glycol units in the chain. thermofisher.com The length of the PEG spacer can be adjusted to optimize the properties of the final conjugate. mdpi.com For applications in aqueous media, PEG spacers are generally preferred over alkyl spacers. iris-biotech.de
Functional Significance of the N-Hydroxysuccinimide (NHS) Ester Activating Group
The N-hydroxysuccinimide (NHS) ester is a highly reactive functional group that specifically targets primary amines (-NH2). glenresearch.comthermofisher.com This makes it an excellent tool for labeling proteins, as primary amines are readily available on the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) residues. thermofisher.comthermofisher.com
The reaction between an NHS ester and a primary amine results in the formation of a stable amide bond, with the release of N-hydroxysuccinimide as a byproduct. glenresearch.comthermofisher.com This reaction is most efficient at a slightly alkaline pH (typically 7.2 to 8.5), where the primary amines are deprotonated and thus more nucleophilic. thermofisher.comcreative-proteomics.com
NHS esters are widely used in bioconjugation for several reasons:
Selectivity: They show high selectivity for primary amines over other functional groups. glenresearch.com
Stability: The resulting amide bond is very stable under physiological conditions. thermofisher.comcreative-proteomics.com
Ease of Use: The reaction is straightforward and can be performed in aqueous buffers. glenresearch.com
However, NHS esters are susceptible to hydrolysis in aqueous solutions, which is a competing reaction. glenresearch.comthermofisher.com Therefore, the labeling reaction should be performed with a sufficient concentration of the amine-containing molecule to favor the desired conjugation. glenresearch.com
Synthetic Pathways for Me-Tz-PEG4-NHS Ester and Precursors
The synthesis of this compound ester is a multi-step process that involves the preparation of its key precursors.
The synthesis of a functionalized methyltetrazine often starts with a commercially available methyltetrazine derivative. For example, a methyltetrazine-containing carboxylic acid, such as 4-(6-methyl-1,2,4,5-tetrazin-3-yl)butanoic acid, can serve as a starting point. medchemexpress.com This acid can then be coupled to other molecules. Alternatively, a methyltetrazine-amine (B608997) can be used to react with an activated carboxylic acid. medchemexpress.comsichem.de
The synthesis of bifunctional PEG linkers like Amino-PEG4-Carboxylic acid involves a stepwise process. This typically begins with the polymerization of ethylene oxide to create the tetraethylene glycol backbone. One end of the PEG chain is then functionalized with a protected amine group, while the other end is modified to introduce a carboxylic acid. Finally, the protecting group on the amine is removed to yield the desired Amino-PEG4-Carboxylic acid. Similarly, Amino-PEG4-OH can be synthesized and used as a precursor. lumiprobe.com
The final step in the synthesis of this compound ester involves the activation of a carboxylic acid group to form the NHS ester. This is typically achieved by reacting the carboxylic acid precursor (Me-Tz-PEG4-COOH) with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). thermofisher.com This reaction forms the active NHS ester, which is then ready for conjugation to a primary amine. thermofisher.com The synthesis of various NHS esters from their corresponding carboxylic acids is a well-established chemical transformation. researchgate.net
A common synthetic route would involve coupling a methyltetrazine-containing carboxylic acid with an amino-PEG4-NHS ester precursor, or by first synthesizing Me-Tz-PEG4-acid and then activating the terminal carboxylic acid to the NHS ester. For instance, a commercially available Methyltetrazine-PEG4-amine can be reacted with a suitable NHS ester-containing molecule to form the desired product. nih.gov
Fundamental Reaction Mechanisms and Kinetic Properties
Inverse Electron-Demand Diels-Alder (IEDDA) Reaction with Dienophiles
The methyl-tetrazine moiety of Me-Tz-PEG4-NHS participates in an inverse electron-demand Diels-Alder (IEDDA) reaction, a cornerstone of bioorthogonal chemistry. rsc.orgrsc.org This reaction involves the cycloaddition of an electron-poor diene, the tetrazine, with an electron-rich dienophile. rsc.orgnih.gov The process is initiated by a [4+2] cycloaddition, which is followed by a retro-Diels-Alder reaction that releases nitrogen gas (N2), resulting in a stable dihydropyridazine (B8628806) product. nih.govbroadpharm.com
Specificity with Trans-Cyclooctene (B1233481) (TCO) Counterparts
The IEDDA reaction between tetrazines and trans-cyclooctenes (TCO) is characterized by its exceptional specificity. broadpharm.commdpi.com TCO is a highly strained and electron-rich dienophile, making it an excellent reaction partner for the electron-deficient tetrazine ring. nih.govnih.gov This high reactivity and specificity mean that the Me-Tz/TCO ligation can proceed efficiently even in complex biological media without interfering with other functional groups like amines and thiols. broadpharm.comgenelink.com The strain in the TCO ring is a key driver of its high reactivity, as it pre-distorts the molecule towards the transition state of the cycloaddition reaction. rsc.org
Reaction Kinetics and Second-Order Rate Constants in Aqueous Media
The IEDDA reaction between tetrazines and TCO is renowned for its extraordinarily fast kinetics, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹ in some cases. broadpharm.commdpi.com This makes it one of the fastest bioorthogonal reactions currently known. rsc.orgmdpi.com The reaction rate is significantly influenced by the solvent, with protic solvents, particularly water, accelerating the cycloaddition. ub.edu This is partly attributed to facilitated hydrophobic interactions between the diene and dienophile. ub.edu
The specific rate constants for methyl-tetrazine derivatives reacting with TCO derivatives in aqueous buffer (DPBS) at 37 °C have been determined in several studies. For instance, the reaction of a methyl-phenyl-tetrazine (MePh-Tz) with TCO-PEG4 was found to have a second-order rate constant of 990 M⁻¹s⁻¹. nih.gov Other substituted methyl-tetrazines have shown even higher reactivity under similar conditions. nih.govchemrxiv.org
| Methyl-Tetrazine Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
|---|---|---|
| MePh | 990 | nih.gov |
| Me2Pyr | 5120 | nih.gov |
| Me3Pyr | ~85% | chemrxiv.org |
| Me4Pyr | 2740 | nih.gov |
| MeEVE | 2750 | nih.gov |
| MeDHP | 1820 | nih.gov |
Influence of Steric and Electronic Factors on IEDDA Reactivity
The reactivity of the IEDDA ligation is governed by both steric and electronic factors. rsc.org Electronically, the reaction rate is accelerated by electron-withdrawing groups on the tetrazine, which lower the energy of its lowest unoccupied molecular orbital (LUMO), and electron-donating groups on the dienophile, which raise the energy of its highest occupied molecular orbital (HOMO). rsc.orgnih.govd-nb.info For example, H-tetrazine has been shown to be more reactive than methyl-tetrazine due to electronic effects and additional distortion energy from the methyl group. rsc.orgresearchgate.net
Steric hindrance also plays a crucial role. ub.edu Bulky substituents on the tetrazine can slow down the reaction due to unfavorable steric repulsion with the dienophile. rsc.orgub.edu Conversely, less sterically hindered tetrazines, such as monosubstituted ones, often exhibit faster kinetics than their disubstituted counterparts. rsc.org
Bioorthogonality and Catalyst-Free Nature of the Me-Tz/TCO Ligation
A defining feature of the Me-Tz/TCO reaction is its bioorthogonality. rsc.orgiris-biotech.de This means the reaction proceeds with high efficiency and specificity within a biological environment without interfering with native biochemical processes. broadpharm.comgenelink.com The reaction is catalyst-free, which is a significant advantage for in vivo applications as it avoids the potential toxicity associated with metal catalysts used in other "click" chemistry reactions. broadpharm.comiris-biotech.de The combination of rapid, catalyst-free kinetics and high specificity makes the Me-Tz/TCO ligation an ideal tool for applications requiring low concentrations of reactants, such as in living systems. broadpharm.comnih.gov
Amine Acylation by the NHS Ester Moiety
The N-hydroxysuccinimide (NHS) ester component of this compound provides a means to conjugate the molecule to biomolecules containing primary amine groups, such as proteins and peptides. glenresearch.comcreative-proteomics.com
Reaction Conditions and pH Optimization for Amide Bond Formation
The N-hydroxysuccinimide (NHS) ester moiety of this compound is designed to react with primary amines, such as those on the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form a stable amide bond. thermofisher.combroadpharm.com The efficiency of this acylation reaction is highly dependent on the reaction conditions, particularly pH.
The reaction is initiated by a nucleophilic attack from a deprotonated primary amino group on the NHS ester. nih.gov Consequently, the reaction is strongly pH-dependent. lumiprobe.com At acidic pH, primary amines are protonated (-NH3+), rendering them non-nucleophilic and thus unreactive. lumiprobe.com As the pH increases, the amine becomes deprotonated (-NH2), increasing its nucleophilicity and reactivity.
Commonly used buffers for this conjugation reaction include phosphate (B84403), borate (B1201080), carbonate-bicarbonate, and HEPES buffers at concentrations of 50-100 mM. lumiprobe.comthermofisher.com It is crucial to avoid buffers containing primary amines, such as Tris, as they can compete with the target molecule for reaction with the NHS ester. lumiprobe.com
Due to the sometimes poor aqueous solubility of NHS ester reagents, a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is often used to first dissolve the this compound ester before adding it to the aqueous reaction mixture containing the target molecule. lumiprobe.com The presence of the hydrophilic polyethylene (B3416737) glycol (PEG) spacer in this compound enhances its water solubility compared to non-PEGylated versions. broadpharm.comgenelink.com
Reaction times can range from 30 minutes to a few hours at room temperature, or overnight at 4°C. lumiprobe.comthermofisher.com The ideal incubation time depends on the specific reactants and their concentrations.
| Parameter | Recommended Condition | Rationale |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | Balances amine deprotonation for reactivity with minimizing NHS ester hydrolysis. nih.govlumiprobe.comthermofisher.com |
| Buffers | Phosphate, Borate, Bicarbonate | Maintains stable pH and are free of competing primary amines. lumiprobe.comthermofisher.com |
| Solvent | Aqueous buffer (DMSO/DMF for stock) | The PEG spacer aids solubility, but organic solvents can be used to prepare a concentrated stock solution. broadpharm.comlumiprobe.com |
| Temperature | 4°C to Room Temperature | Lower temperatures can help control the rate of hydrolysis for sensitive reactions. thermofisher.com |
| Incubation Time | 0.5 - 4 hours (or overnight at 4°C) | Dependent on reactant concentration and temperature. lumiprobe.comthermofisher.com |
Kinetics of NHS Ester Hydrolysis versus Amine Reactivity
In aqueous solutions, the primary competing reaction for the desired aminolysis (reaction with an amine) is the hydrolysis of the NHS ester. thermofisher.com This process involves the reaction of the ester with water, which cleaves the ester bond and regenerates the original carboxylic acid, rendering the crosslinker inactive for amine conjugation. thermofisher.com The rate of this hydrolysis is also pH-dependent and increases significantly with rising pH. thermofisher.com
The competition between aminolysis and hydrolysis is a critical factor in determining the efficiency of a labeling reaction. The half-life of an NHS ester illustrates this kinetic battle. At 0°C and pH 7.0, the half-life of a typical NHS-ester is approximately 4 to 5 hours. thermofisher.comthermofisher.com However, this stability dramatically decreases as the pH and temperature rise. For instance, at 4°C and pH 8.6, the half-life can plummet to just 10 minutes. thermofisher.comthermofisher.com
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 8.6 | 4 | 10 minutes |
This table illustrates the significant impact of pH and temperature on the stability of the NHS ester group due to hydrolysis. thermofisher.comthermofisher.com
Kinetic studies comparing the two competing reactions have shown that the rate of hydrolysis can be significant. One study examining the immobilization of proteins on a surface functionalized with succinimidyl esters found that the heterogeneous hydrolysis rate constant (kh) was over three orders of magnitude greater than the heterogeneous aminolysis rate constant (ka). nih.gov This suggests that under conditions of low protein concentration, hydrolysis can be the dominant reaction, potentially leading to the physical adsorption of proteins rather than covalent linkage. nih.gov
To favor the desired amine reaction over hydrolysis, it is advantageous to use a higher concentration of the protein or amine-containing molecule. This increases the probability of a productive collision between the amine and the NHS ester before the ester is hydrolyzed. creative-proteomics.com
Strategic Integration and Methodological Applications in Research
Protein and Peptide Bioconjugation Strategies
The dual reactivity of Me-Tz-PEG4-NHS makes it a versatile tool for protein and peptide modification, enabling a range of bioconjugation strategies for research purposes.
Site-Specific and Non-Site-Specific Labeling of Proteins and Peptides for Research
This compound is widely used for both non-site-specific and, through specific methodologies, site-specific labeling of proteins and peptides.
Non-Site-Specific Labeling: The most straightforward application involves the reaction of the NHS ester with primary amines on the protein surface. nih.gov Since most proteins contain multiple lysine (B10760008) residues, this approach typically results in heterogeneous labeling, where the number and location of the conjugated Me-Tz-PEG4 moieties can vary. nih.gov This method is often employed for applications where a high degree of labeling is desired and precise control over the conjugation site is not critical. For example, it can be used to attach a "handle" for subsequent click chemistry reactions.
Site-Specific Labeling: Achieving site-specific labeling with an NHS ester-containing reagent like this compound requires more sophisticated strategies. One such method involves engineering the protein to have a unique, reactive primary amine. This can be accomplished by introducing a single, strategically placed lysine residue or by utilizing the N-terminal amine of the protein. Another approach involves converting the NHS ester into a more chemoselective reactive group. For instance, treatment with MESNA (2-mercaptoethanesulfonic acid sodium salt) can transform the NHS ester into a thioester, which can then specifically react with an N-terminal cysteine residue on a protein. nih.gov This allows for precise, stoichiometric control over the labeling process, which is crucial for studies of protein structure and function where homogeneity of the conjugate is paramount. nih.govrsc.org
Conjugation to Antibodies for Research Tool Development (e.g., antibody-dye conjugates, antibody-oligonucleotide conjugates)
The ability to conjugate this compound to antibodies has led to the development of a wide array of sophisticated research tools. broadpharm.comdynamic-biosensors.com The antibody's inherent specificity for its target antigen is combined with the versatile reactivity of the methyltetrazine group.
Antibody-Dye Conjugates: In this application, an antibody is first functionalized with this compound. The resulting tetrazine-modified antibody can then be reacted with a dye molecule that has been derivatized with a TCO group. This two-step process allows for the creation of highly fluorescent and specific probes for use in various imaging techniques, such as immunofluorescence microscopy and flow cytometry. The use of the iEDDA reaction ensures a rapid and clean conjugation, often with higher efficiency than direct labeling methods. escholarship.orgnih.gov
Antibody-Oligonucleotide Conjugates (AOCs): AOCs are a powerful class of reagents that merge the targeting capabilities of antibodies with the informational and structural properties of oligonucleotides. broadpharm.comdynamic-biosensors.comnih.gov To create AOCs using this compound, an antibody is first modified with the NHS ester end of the linker. In a separate step, an oligonucleotide is synthesized with a TCO modification. The two components are then joined via the tetrazine-TCO click reaction. nih.govacs.org This modular approach provides a high degree of control over the final conjugate structure and has been instrumental in the development of advanced diagnostic and research assays, such as immuno-PCR and proximity ligation assays. dynamic-biosensors.comnih.gov
Methodologies for Multi-Functional Protein Derivatization
The unique properties of this compound facilitate the creation of multi-functional protein conjugates, where a single protein is labeled with two or more different molecules. This is often achieved through a combination of orthogonal bioconjugation chemistries.
For example, a protein with both a free cysteine residue and accessible lysine residues can be derivatized in a stepwise manner. The cysteine can be selectively targeted with a maleimide-functionalized molecule, while the lysine residues are reacted with this compound. The resulting protein now possesses a methyltetrazine handle, which can be used to attach a third molecule containing a TCO group. This strategy allows for the assembly of complex, multi-component protein systems with tailored functionalities for advanced research applications, such as the construction of bispecific antibodies or the attachment of both an imaging agent and a therapeutic payload. mpg.de
Nucleic Acid Functionalization
This compound is also a valuable reagent for the chemical modification of nucleic acids, particularly oligonucleotides, enabling the creation of probes and constructs for a variety of research applications.
Oligonucleotide Labeling for Molecular Probes in Research
The functionalization of oligonucleotides with this compound is a key step in producing molecular probes for various detection and imaging assays. thermofisher.commedchemexpress.com Typically, an oligonucleotide is first synthesized with a primary amine modification at either the 5' or 3' terminus, or internally. genelink.com This amine-modified oligonucleotide is then reacted with this compound, resulting in the covalent attachment of the methyltetrazine-PEG4 moiety. biochempeg.comtargetmol.com
The resulting tetrazine-labeled oligonucleotide can then be conjugated to a reporter molecule, such as a fluorescent dye or a quencher, that has been modified with a TCO group. medchemexpress.com This modular, click chemistry-based approach offers several advantages over traditional methods of oligonucleotide labeling, including high efficiency, mild reaction conditions, and the ability to use a wide range of reporter molecules. lumiprobe.com These labeled oligonucleotides are essential tools for techniques such as fluorescence in situ hybridization (FISH), real-time PCR, and single-molecule imaging.
Conjugation to Modified Nucleic Acids for Structural and Mechanistic Studies
The ability to attach this compound to modified nucleic acids opens up possibilities for investigating their structure and function. For instance, in the assembly of molecular spherical nucleic acids (MSNAs), an amine-modified MSNA can be reacted with this compound to introduce a TCO-reactive handle. nih.gov This allows for the subsequent attachment of other molecules, such as imaging agents or targeting ligands, via the tetrazine-TCO reaction. nih.gov
This strategy has been used to create complex, multi-component nucleic acid architectures. For example, a study demonstrated the synthesis of antibody-MSNA conjugates where a tetrazine-modified antibody was conjugated to a TCO-functionalized MSNA. nih.govacs.org These constructs are being explored for their potential in targeted delivery and for studying the interactions of nucleic acids with cellular machinery. The precise control over the conjugation chemistry afforded by this compound is critical for producing the well-defined and uniform conjugates required for these detailed structural and mechanistic investigations.
Nanoparticle Surface Functionalization and Hybrid Material Synthesis
The architecture of this compound is ideally suited for the surface modification of nanoparticles, enabling the creation of sophisticated hybrid materials for research purposes. The NHS ester end of the molecule allows for its initial, stable attachment to nanoparticle surfaces, while the exposed tetrazine moiety is then available for subsequent bioorthogonal ligation reactions.
Covalent Attachment to Polymeric Nanoparticles for Research Constructs
In the realm of polymeric nanoparticles, this compound is instrumental in the development of targeted research constructs. For instance, nanoparticles formulated from polymers bearing amine groups, such as poly(lactic-co-glycolic acid) (PLGA) functionalized with amino groups, can be readily conjugated with this compound. The NHS ester reacts with the primary amines on the nanoparticle surface, forming stable amide bonds. This process results in nanoparticles coated with a layer of tetrazine groups. These tetrazine-functionalized nanoparticles can then be used in modular research platforms. For example, a protein of interest, separately modified with a trans-cyclooctene (B1233481) (TCO) group, can be efficiently and specifically attached to the nanoparticle surface through the rapid and bioorthogonal tetrazine-TCO ligation. This strategy allows for precise control over the orientation and density of biomolecules on the nanoparticle surface, which is critical for studies investigating cellular targeting and uptake.
Surface Modification of Inorganic Nanomaterials for In Vitro Studies
The surface properties of inorganic nanomaterials, such as gold nanoparticles or quantum dots, can be tailored for in vitro biological studies using this compound. Typically, the surface of these nanomaterials is first functionalized with a layer of molecules that present primary amine groups. This compound is then introduced, and its NHS ester reacts with these amines to covalently graft the linker to the nanoparticle surface. This modification not only imparts the bioorthogonal reactivity of the tetrazine group but also introduces a hydrophilic PEG4 spacer. This spacer helps to prevent non-specific protein adsorption and aggregation of the nanoparticles in biological media, which is a crucial consideration for in vitro assays. The tetrazine-functionalized inorganic nanoparticles can then be used to immobilize TCO-modified enzymes, antibodies, or nucleic acids for the development of novel biosensors and imaging probes.
Creation of Functionalized Hydrogels and Polymeric Micelles for Research Platforms
This compound is also a key reagent in the creation of advanced hydrogels and polymeric micelles for various research platforms. In hydrogel synthesis, polymers containing amine functionalities can be cross-linked or functionalized using this linker. The NHS ester can react with the polymer backbone, incorporating the tetrazine group throughout the hydrogel matrix. This allows for the subsequent immobilization of TCO-modified cells, peptides, or growth factors within the 3D structure of the hydrogel, enabling the study of cell-matrix interactions and the development of controlled release systems.
Similarly, in the formation of polymeric micelles, block copolymers with amine-containing segments can be reacted with this compound. The resulting tetrazine-functionalized polymers can then self-assemble into micelles with tetrazine groups displayed on their corona. These micelles serve as versatile nanocarriers in research settings, allowing for the attachment of TCO-modified targeting ligands or therapeutic agents to their surface for targeted delivery studies.
Biosurface Modification for Research Assay Development
The ability of this compound to mediate the stable immobilization of biomolecules onto various surfaces is central to its application in the development of advanced research assays. The bioorthogonal nature of the tetrazine ligation ensures that the biological activity of the immobilized molecules is minimally affected.
Immobilization of Biomolecules onto Solid Supports for In Vitro Diagnostics Research (e.g., ELISA plate functionalization)
In the field of in vitro diagnostics, this compound can be used to enhance the performance and versatility of assays like the enzyme-linked immunosorbent assay (ELISA). Standard ELISA plates, which are often pre-activated with amine groups, can be coated with this compound. This creates a surface rich in tetrazine moieties. Capture antibodies, which have been specifically modified with TCO, can then be immobilized on the plate via the tetrazine-TCO reaction. This directed immobilization strategy offers several advantages over traditional passive adsorption methods, including improved antibody orientation, reduced non-specific binding, and potentially higher sensitivity and specificity of the assay.
| Parameter | Traditional Adsorption | This compound Mediated Immobilization |
| Immobilization Chemistry | Passive, non-covalent | Covalent, bioorthogonal |
| Orientation of Biomolecule | Random | Site-specific and uniform |
| Control over Surface Density | Limited | High |
| Potential for Non-specific Binding | Higher | Lowered by PEG linker |
Development of Advanced Molecular Probes for Research
The chemical compound this compound is a heterobifunctional crosslinker integral to the advancement of molecular probes for research. Its structure comprises three key components: a methyltetrazine (Me-Tz) group, a tetraethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester. The NHS ester facilitates covalent conjugation to primary amines, suchas those on the side chains of lysine residues in proteins. broadpharm.comaxispharm.com The hydrophilic PEG4 spacer enhances solubility in aqueous solutions and provides a flexible linker arm, which can reduce steric hindrance during conjugation. broadpharm.combiochempeg.com The methyltetrazine moiety is a highly reactive diene that participates in inverse-electron demand Diels-Alder (iEDDA) cycloaddition reactions with strained alkenes, most notably trans-cyclooctene (TCO). genelink.commedchemexpress.com This bioorthogonal reaction is characterized by its extremely fast kinetics and high selectivity, allowing for efficient ligations in complex biological environments. genelink.com
Design and Synthesis of Fluorophore- and Hapten-Conjugates
The design of advanced molecular probes often requires the stable attachment of reporter molecules like fluorophores or haptens to a biomolecule of interest. The this compound ester serves as a versatile linker to achieve this, enabling a two-step labeling strategy. First, the NHS ester end of the linker is used to attach the Me-Tz-PEG4- moiety to a protein or other amine-containing molecule. Subsequently, a fluorophore or hapten modified with a TCO group can be "clicked" onto the tetrazine-functionalized biomolecule.
Alternatively, and more directly, the NHS ester can react with a fluorophore or hapten that has been pre-functionalized with a primary amine. This reaction forms a stable amide bond, resulting in a Me-Tz-PEG4-fluorophore or Me-Tz-PEG4-hapten conjugate. biotium.comlumiprobe.com These conjugates can then be used to label TCO-modified biomolecules.
Fluorophore-Conjugates: The synthesis of a fluorophore conjugate involves reacting this compound with an amine-modified fluorescent dye. The NHS ester reacts with the primary amine on the fluorophore, typically in a buffer with a pH of 8.3-8.5, to form a stable amide linkage. lumiprobe.com This creates a fluorescent probe that also bears a reactive tetrazine group, ready for subsequent bioorthogonal ligation with a TCO-modified target.
Hapten-Conjugates: Similarly, haptens—small molecules that can elicit an immune response when attached to a larger carrier—can be conjugated to this compound. A common hapten like dinitrophenyl (DNP) can be modified to contain a primary amine, allowing it to react with the NHS ester. biotium.com The resulting Me-Tz-PEG4-DNP conjugate can then be used, for example, to label a TCO-modified cell surface for detection with an anti-DNP antibody. This modular approach allows for signal amplification and versatile detection strategies.
| Conjugate Type | Reactant 1 | Reactant 2 (Amine-Modified) | Key Reactive Groups | Resulting Bond |
|---|---|---|---|---|
| Fluorophore-Conjugate | This compound | Fluorophore-NH₂ | NHS ester, Primary amine | Amide |
| Hapten-Conjugate | This compound | Hapten-NH₂ (e.g., DNP-amine) | NHS ester, Primary amine | Amide |
Integration into Radiochemistry Methodologies for In Vitro or Ex Vivo Research Probes (e.g., PET tracer development methodology)
The tetrazine moiety of this compound is central to its application in radiochemistry, particularly in the development of Positron Emission Tomography (PET) tracers. scispace.com The iEDDA reaction between tetrazine and TCO is a cornerstone of pre-targeting strategies in nuclear medicine, which aim to improve the target-to-background ratio of radiotracers. researchgate.net In this approach, a TCO-modified targeting molecule (like an antibody) is administered first, allowed to accumulate at the target site and clear from circulation. Subsequently, a much smaller, radiolabeled tetrazine probe is administered, which rapidly finds and reacts with the TCO-tagged targeting molecule in vivo. researchgate.net
This modular "click" approach is not limited to ¹⁸F. Researchers have also developed DOTA-like chelators functionalized with a tetrazine moiety (e.g., DOTA-Tz, DOTA-PEG-Tz) for complexing with trivalent radiometals like ¹¹¹In and ⁹⁰Y. nih.govresearchgate.net These clickable radiocomplexes were synthesized by coupling tetrazine precursors with commercially available DOTA-NHS ester. nih.govresearchgate.net The resulting radiolabeled tetrazine chelates demonstrated high radiochemical yields and stability, proving suitable for pre-targeting applications in in vitro and ex vivo studies. researchgate.netnih.gov For instance, the radiolabeling of DOTA-Tz and DOTA-PEG-Tz with ¹¹¹In resulted in radiochemical yields of approximately 80% and over 95%, respectively. nih.gov
| Radiolabeled Probe/Precursor | Radionuclide | Reaction Type | Reported Radiochemical Yield (RCY) | Reference |
|---|---|---|---|---|
| [¹⁸F]AlF-NOTA-Tz-TCO-GK-2Rs15d | ¹⁸F | iEDDA Click Reaction | 17.8 ± 1.5% (overall) | nih.gov |
| ¹⁸F-labeling via iEDDA step | ¹⁸F | iEDDA Click Reaction | 52.0 ± 1.8% | nih.gov |
| [¹¹¹In]In-DOTA-Tz | ¹¹¹In | Radiometal Chelation | ~80% | nih.govresearchgate.net |
| [¹¹¹In]In-DOTA-PEG-Tz | ¹¹¹In | Radiometal Chelation | >95% | nih.gov |
| [⁹⁰Y]Y-DOTA-Tz | ⁹⁰Y | Radiometal Chelation | High | researchgate.netnih.gov |
Analytical Characterization of Conjugation Products and Reaction Efficiencies
Spectroscopic Methods for Conjugate Validation (e.g., UV/Vis Spectroscopy, Fluorescence Spectroscopy of labeled products)
Spectroscopic techniques are fundamental tools for the initial confirmation and quantification of conjugation. They are often rapid, non-destructive, and provide valuable information about the extent of labeling.
UV/Vis Spectroscopy is widely employed to confirm the presence of the tetrazine moiety and to quantify the number of linkers attached to a biomolecule, often a protein. The tetrazine group has a characteristic absorbance in the visible range, typically around 520 nm, which is distinct from the absorbance of most proteins at 280 nm. mdpi.com By measuring the absorbance at both wavelengths, the degree of labeling (DOL) or linker-to-antibody ratio (LAR) can be calculated. In one research application, the number of tetrazine groups incorporated into a molecule of bovine serum albumin (BSA) was quantified by measuring the absorbance at 520 nm and interpolating this value on a standard linear regression curve generated from the Me-Tz-PEG4-NHS ester itself. mdpi.com This method provides a direct measure of the average number of linkers successfully conjugated to each protein molecule.
| Parameter | Wavelength (nm) | Analyte | Purpose | Reference |
| Protein Concentration | 280 | Protein (e.g., Antibody) | Determines the concentration of the biomolecule. | thermofisher.com |
| Tetrazine Quantification | ~520 | Methyltetrazine Moiety | Quantifies the concentration of the conjugated linker. | mdpi.com |
Fluorescence Spectroscopy offers another powerful method for validation, particularly when monitoring the subsequent bioorthogonal reaction between the tetrazine-labeled conjugate and a TCO-functionalized molecule. The tetrazine group is known to be a fluorescence quencher. researchgate.net In a common strategy, a fluorescent dye is placed near the TCO reaction partner. Before the reaction, the dye's fluorescence is high. Upon reaction with the tetrazine-labeled conjugate, the proximity of the tetrazine quenches the dye's fluorescence, leading to a measurable decrease in signal that confirms the conjugation event. Conversely, some tetrazine-dye conjugates are designed to be "fluorogenic," where the tetrazine quenches its own attached dye; the reaction with TCO then disrupts this quenching and causes a significant increase in fluorescence intensity, providing a clear signal of successful ligation. researchgate.net
Mass Spectrometry Techniques for Product Analysis (e.g., MALDI-TOF MS of protein conjugates)
Mass spectrometry (MS) provides precise mass information, making it an indispensable tool for the unambiguous characterization of conjugation products. For large biomolecules like antibodies, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly well-suited. cellmosaic.comcovalx.com
MALDI-TOF MS analysis can confirm the covalent attachment of the this compound linker by detecting the corresponding mass shift in the protein conjugate compared to the unmodified protein. Furthermore, it can reveal the distribution of species, showing what percentage of the protein is unlabeled, mono-labeled (one linker), di-labeled (two linkers), and so on. rsc.org This detailed information provides a more accurate picture of the heterogeneity of the conjugation product than spectroscopic methods alone. nih.gov
For example, in a study involving the conjugation of a single-domain antibody (sdAb) with a TCO-PEG4-NHS ester, MALDI-TOF MS analysis was used to determine the efficiency of the labeling. The results indicated that in one preparation, approximately 65% of the sdAb molecules were successfully modified with a single prosthetic group. nih.gov A separate conjugation with a different linker on the same sdAb showed that 85% of the antibody was modified, with a distribution of approximately 85% having one prosthetic group and 15% having two. nih.gov
| Sample | Modification Status | Percentage of Total | Number of Prosthetic Groups | Analytical Technique | Reference |
| sdAb 2Rs15d | Modified | ~65% | 1 | MALDI-TOF MS | nih.gov |
| sdAb 2Rs15d | Unmodified | ~35% | 0 | MALDI-TOF MS | nih.gov |
| sdAb 2Rs15d | Modified | 85% | 1 (~85%) or 2 (~15%) | MALDI-TOF MS | nih.gov |
| sdAb 2Rs15d | Unmodified | 15% | 0 | MALDI-TOF MS | nih.gov |
Chromatographic Separations and Purity Assessment of Conjugates (e.g., HPLC, SEC)
Chromatographic methods are essential for purifying the final conjugate and assessing its purity. Size-Exclusion Chromatography (SEC), often performed using a High-Performance Liquid Chromatography (HPLC) system, is a common technique for this purpose. iaea.org
SEC separates molecules based on their hydrodynamic size. Following a conjugation reaction, SEC-HPLC can be used to separate the larger protein conjugate from smaller, unreacted this compound linkers and any hydrolysis byproducts. iaea.org The technique is also highly effective at detecting the formation of high-molecular-weight aggregates, which can sometimes occur during conjugation and are often undesirable. iaea.org The purity of the conjugate can be assessed by integrating the area of the desired product peak relative to the total area of all peaks in the chromatogram. nih.gov In several studies, SEC has been used to confirm successful functionalization by observing a shift to a lower retention time, which indicates an increase in the molecule's size. rsc.org
| Species | Expected Retention Time | Rationale | Analytical Technique | Reference |
| Protein Aggregate | Earlier | Largest hydrodynamic size, elutes first. | SEC-HPLC | iaea.org |
| Protein-Tz Conjugate | Intermediate | Larger than the unconjugated protein. | SEC-HPLC | rsc.org |
| Unconjugated Protein | Later | Smaller than the conjugate. | SEC-HPLC | iaea.org |
| Excess Linker/Byproduct | Latest | Smallest hydrodynamic size, elutes last. | SEC-HPLC | iaea.org |
Kinetic Studies Using Stopped-Flow Spectroscopy for Reaction Rate Determination
The bioorthogonal reaction between the methyltetrazine group of the conjugate and a TCO-labeled partner is prized for its exceptionally fast reaction kinetics. The inverse-electron demand Diels-Alder (IEDDA) cycloaddition between these two moieties is among the fastest known bioorthogonal reactions, with second-order rate constants reported to be as high as 10^4 to 10^6 M⁻¹s⁻¹. mdpi.comnih.gov
Due to this high speed, conventional measurement techniques are inadequate for determining the reaction rate. Stopped-flow spectroscopy is the ideal technique for studying such rapid biochemical events. colorado.edubiologic.net In a typical experiment, solutions of the tetrazine-conjugate and the TCO-partner are rapidly mixed, and the reaction is monitored in real-time by tracking the decrease in the tetrazine's characteristic absorbance at ~520-535 nm on a millisecond timescale. biologic.netdoi.org These studies allow researchers to determine the second-order rate constant (k₂) of the reaction, providing a quantitative measure of its efficiency and speed. doi.org
| Parameter | Description | Example Value/Setting | Purpose | Reference |
| Reactant 1 | Tetrazine-labeled molecule in buffer | 100 µM | To initiate the kinetic run. | doi.org |
| Reactant 2 | TCO-labeled molecule in buffer | 1.5 - 2.0 mM | To ensure pseudo-first-order conditions. | doi.org |
| Detection Method | Spectrophotometer with LED | 535 nm | To monitor the disappearance of tetrazine absorbance. | doi.org |
| Output Data | Absorbance vs. Time (milliseconds) | Exponential decay curve | To calculate the reaction rate constant. | doi.org |
| Calculated Rate | Second-order rate constant (k₂) | Up to 3.3 × 10⁶ M⁻¹s⁻¹ | To quantify the reaction speed. | mdpi.com |
Evaluation of Conjugation Yields and Labeling Efficiency in Research Contexts
The degree of conjugation is a critical parameter, as it defines how many linkers are attached per biomolecule. This is often controlled by adjusting the molar ratio of the this compound linker to the protein during the reaction. Research has shown that increasing the equivalents of the NHS ester reagent leads to a higher number of linkers being incorporated. mdpi.com However, a higher degree of labeling is not always better, as excessive modification of a protein's surface amines (e.g., lysine (B10760008) residues) can sometimes lead to loss of biological activity or increased aggregation. mdpi.com Therefore, optimization is key.
In one study, modifying an anti-c-myc antibody with 5, 10, and 15 molar equivalents of a TCO-NHS ester resulted in an average of 4, 8, and 10 TCO groups per antibody, respectively. While the labeling efficiency increased with more reagent, the antibody's antigen-binding activity was significantly reduced at the higher modification levels (8 and 10 TCOs/antibody). The conjugate with 4 TCOs per molecule, however, retained activity similar to the unmodified antibody. mdpi.com This demonstrates the critical need to balance labeling efficiency with the preservation of biological function. In other contexts, high labeling yields ranging from 72% to 92% have been reported. rsc.org
| Molar Equivalents of NHS Ester Used | Resulting Groups per Antibody (Avg.) | Effect on Antibody Activity | Reference |
| 5 | 4 | No significant change in affinity. | mdpi.com |
| 10 | 8 | Significantly reduced antigen detection. | mdpi.com |
| 15 | 10 | Significantly reduced antigen detection. | mdpi.com |
Factors Influencing Conjugation Performance and Optimization Strategies in Research
Impact of pH and Buffer Composition on Reaction Yields and Specificity
The reaction between the NHS ester moiety of Me-Tz-PEG4-NHS and primary amines (such as the N-terminus or lysine (B10760008) side chains of proteins) is highly dependent on the pH of the reaction medium. rsc.orgnih.gov The primary amine must be in its unprotonated, nucleophilic state to react with the NHS ester.
The composition of the buffer is equally important. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester, leading to reduced yields and non-specific labeling of the buffer components. broadpharm.com Amine-free buffers are strongly recommended. Phosphate-buffered saline (PBS) at a pH between 7.2 and 7.4 or sodium bicarbonate and borate (B1201080) buffers within the optimal pH range are commonly used and effective choices for this conjugation step. broadpharm.commdpi.comharvard.edu In some protocols, a reaction is performed in a phosphate (B84403) buffer and subsequently stopped or "quenched" by adding a high concentration of an amine-containing buffer like Tris. mdpi.com
| Parameter | Recommendation | Rationale | Common Examples | Source(s) |
|---|---|---|---|---|
| Optimal pH Range | 7.0 - 8.5 | Balances amine reactivity (deprotonated) and NHS ester stability (minimizes hydrolysis). | pH 7.2, 7.4, 8.3, 8.4 | lumiprobe.combroadpharm.comescholarship.org |
| Recommended Buffers | Amine-free buffers | Avoids competitive side reactions with buffer components. | Phosphate-Buffered Saline (PBS), Sodium Bicarbonate, Borate Buffer | broadpharm.commdpi.comharvard.edu |
| Buffers to Avoid | Primary amine-containing buffers | The buffer's amine groups will react with the NHS ester. | Tris, Glycine | broadpharm.com |
Optimization of Reagent Stoichiometry and Concentration for Efficient Conjugation
The stoichiometry, or the molar ratio of the this compound linker to the target biomolecule, is a critical parameter to control the degree of labeling (DOL). Using a molar excess of the linker is a common strategy to drive the reaction towards completion and ensure efficient conjugation, especially when the target molecule is present in low concentrations. broadpharm.com
The ideal molar ratio can vary significantly depending on the specific biomolecule and the desired outcome. For instance, protocols may suggest a 10- to 20-fold molar excess of the NHS ester for labeling antibodies or other proteins. broadpharm.comharvard.edu One study successfully functionalized bovine serum albumin (BSA) using a 30-fold excess of the linker. mdpi.com However, an excessively high ratio can lead to over-labeling, which may compromise the protein's structure, function, or solubility. rsc.org In some cases, a high ratio of NHS ester to the available amine groups on a protein has been shown to cause precipitation. rsc.org Therefore, the stoichiometry must be carefully optimized for each specific application to achieve the desired DOL without adverse effects.
The concentration of the reactants also plays a role. Higher concentrations of the target protein (e.g., 1-10 mg/mL) can increase the reaction rate and efficiency. lumiprobe.com In one documented case, a high antibody concentration of 10 mg/mL allowed the conjugation reaction to reach completion in just two minutes. rsc.org
| Target Molecule | Molar Excess of Linker | Target Concentration | Source(s) |
|---|---|---|---|
| General Proteins | 20-fold | 1-10 mg/mL | lumiprobe.combroadpharm.com |
| Antibody | 10-fold | Not specified | harvard.edu |
| Bovine Serum Albumin (BSA) | 30-fold | Not specified | mdpi.com |
| DNA Oligonucleotide | 20-fold | 1 mM | harvard.edu |
Influence of PEG Linker Length and Flexibility on Conjugation Efficacy and Steric Hindrance
The polyethylene (B3416737) glycol (PEG) component of the linker is not merely a spacer; it has significant functional implications for the conjugation process and the properties of the resulting conjugate. The PEG4 spacer in this compound imparts several beneficial characteristics.
Firstly, PEG is hydrophilic, which enhances the water solubility of the linker itself and, more importantly, of the final conjugate. genelink.combroadpharm.com This can be crucial for preventing the aggregation of labeled proteins. broadpharm.com Secondly, the PEG chain is highly flexible, which helps to minimize steric hindrance. scbt.comthermofisher.com This flexibility provides the reactive tetrazine group with the necessary spatial freedom to efficiently react with its TCO partner, an essential attribute when conjugating large biomolecules like antibodies. nih.gov Research has shown that TCO moieties attached to antibodies via PEG linkers are more accessible and functional than those attached without a spacer, which can become buried within the hydrophobic pockets of the protein. nih.govresearchgate.net
While this compound has a fixed length, the principle of PEG linker length is a key optimization parameter in bioconjugation research. Studies have shown that varying the number of PEG units can have profound effects. For example, in antibody-drug conjugates (ADCs), increasing the PEG chain length from 2 to 24 units was found to increase the exposure of the ADC in both plasma and tumors. aacrjournals.org However, the relationship is not always linear. Some research indicates that while longer linkers might enhance the initial conjugation reaction, they can sometimes negatively impact the biological activity of the final conjugate. researchgate.net The optimal PEG length often represents a trade-off between solubility, steric accessibility, and maintaining the functional integrity of the biomolecule. americanpharmaceuticalreview.com
Mitigation of Side Reactions and Non-Specific Interactions in Complex Research Matrices
A primary advantage of the this compound linker is its two-stage reactivity, which helps to minimize unwanted reactions. The tetrazine-TCO ligation is a bioorthogonal "click" reaction, meaning it is extremely fast and selective, proceeding with high efficiency in complex biological media without cross-reacting with native functional groups. genelink.comconju-probe.com
The main potential for side reactions comes from the NHS ester moiety. As discussed, the primary side reaction is hydrolysis, which can be effectively mitigated by maintaining an optimal pH (7.0-8.5) and using freshly prepared solutions of the linker. lumiprobe.combroadpharm.com Another source of non-specific reactions is the use of buffers containing nucleophiles like primary amines, which is avoided by using amine-free buffers such as PBS. broadpharm.com
In complex research matrices like blood plasma, non-specific interactions between the conjugate and other proteins are a concern. The PEG linker plays a crucial role in mitigating this issue. By creating a hydration shell around the modified molecule, PEGylation reduces protein adsorption and recognition by the immune system, often referred to as a "stealth" effect. chempep.comkoreascience.kr This property is vital for in vivo applications to prevent rapid clearance and reduce non-specific binding.
Strategies for Enhancing Conjugate Stability for Research Applications
The stability of the final conjugate is determined by the covalent bonds formed and the intrinsic stability of the linker's components. The this compound linker is designed to create a highly stable conjugate.
Amide Bond Stability : The reaction of the NHS ester with a primary amine results in the formation of a very stable amide bond, ensuring a permanent linkage between the PEG linker and the target biomolecule under physiological conditions. rsc.orgbroadpharm.com
Tetrazine Stability : The methyl-substituted tetrazine used in this linker is among the most stable tetrazines commercially available, exhibiting good stability in aqueous media, which is crucial for multi-step procedures and in vivo applications. genelink.comnih.gov
Linkage Stability : The dihydropyridazine (B8628806) bond formed from the inverse electron-demand Diels-Alder reaction between the tetrazine and a TCO is also highly stable. genelink.com
To ensure the stability of the entire system, proper handling of the this compound reagent before conjugation is critical. The NHS ester is moisture-sensitive and should be stored at -20°C with a desiccant. broadpharm.com The vial should be brought to room temperature before opening to prevent moisture condensation, and solutions should be prepared immediately before use, as the NHS ester hydrolyzes in aqueous environments. broadpharm.com For the final conjugate, PEGylation itself generally contributes to increased stability, helping to protect the biomolecule from proteolytic degradation and aggregation. researchgate.netkoreascience.kr
Comparative Analysis with Alternative Bioconjugation Chemistries in Research
Me-Tz-PEG4-NHS Ester vs. Maleimide-Thiol Conjugation
Maleimide-thiol chemistry is a widely used method for bioconjugation, particularly for linking molecules to cysteine residues in proteins. rsc.orgnih.gov It operates on a completely different principle (Michael addition) than the cycloaddition of the tetrazine linker.
The reaction of a maleimide (B117702) with a thiol is generally rapid and selective for sulfhydryl groups at a physiological pH range of 6.5-7.5. windows.netrsc.org However, this chemistry is not truly bioorthogonal, as free thiols (e.g., in glutathione) are abundant in the cellular environment. A significant drawback is the reversibility of the resulting thioether bond. rsc.org The conjugate can undergo a retro-Michael reaction, leading to cleavage and exchange with other thiols, which compromises the stability of the final product, a critical issue for therapeutic applications like antibody-drug conjugates. acs.orgprolynxinc.com While strategies exist to stabilize the linkage through hydrolysis of the succinimide (B58015) ring, this adds complexity to the procedure. acs.orgprolynxinc.com
In contrast, the tetrazine-TCO ligation forms a highly stable, irreversible dihydropyridazine (B8628806) bond. broadpharm.com Its bioorthogonality ensures that the reaction is specific and does not have off-target reactions with endogenous thiols. Therefore, for applications demanding high stability and specificity in a complex biological milieu, the chemistry of this compound ester offers a more robust alternative to maleimide-thiol conjugation.
| Feature | Me-Tz-TCO Ligation (core of this compound) | Maleimide-Thiol Conjugation |
|---|---|---|
| Reaction Mechanism | [4+2] Cycloaddition nih.gov | Michael Addition prolynxinc.com |
| Target Functional Group | trans-cyclooctene (B1233481) (TCO) | Thiol (Sulfhydryl) rsc.org |
| Bioorthogonality | Excellent broadpharm.com | No; reacts with endogenous thiols. |
| Bond Stability | Highly stable, irreversible covalent bond. broadpharm.com | Reversible; susceptible to thiol exchange (retro-Michael reaction). rsc.orgacs.orgprolynxinc.com |
| Common Applications | Live-cell imaging, in vivo pretargeting, stable bioconjugates. nih.govrsc.org | Antibody-drug conjugates, protein labeling via cysteines. nih.govacs.org |
Reactivity Profile and Functional Group Compatibility
The reactivity of a bifunctional linker like this compound is defined by its two distinct reactive ends: the N-hydroxysuccinimide (NHS) ester and the methyltetrazine (Me-Tz) moiety.
The NHS ester is a well-established functional group for targeting primary amines (–NH2), which are readily available on biomolecules at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues. thermofisher.com This reaction is highly efficient and proceeds under mild, slightly alkaline conditions (typically pH 7-9) to form a stable amide bond. glenresearch.com The deprotonated primary amine acts as a strong nucleophile, attacking the carbonyl group of the NHS ester. While the primary target is aliphatic amines, NHS esters can exhibit reactivity towards other nucleophilic amino acid residues such as serines, threonines, and tyrosines, although these reactions are generally slower and the resulting ester bonds are less stable than amide bonds. nih.gov A significant competing reaction is the hydrolysis of the NHS ester in aqueous solutions, a factor that necessitates careful control of reaction conditions and the use of a molar excess of the reagent. glenresearch.comrsc.org
The methyltetrazine group provides bioorthogonal reactivity through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. axispharm.com This reaction occurs with exceptional speed and selectivity with a strained alkene partner, most commonly a trans-cyclooctene (TCO). conju-probe.comwikipedia.org The key advantage of this "click chemistry" is its bioorthogonality; the tetrazine and TCO groups are inert to the vast array of functional groups present in biological systems, ensuring that the ligation occurs only between the intended partners. conju-probe.comgenelink.com This chemoselectivity prevents off-target modifications of biomolecules. axispharm.com The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines, while still allowing for very rapid reaction kinetics. genelink.comsigmaaldrich.cn
| Reactive Moiety | Primary Target | Optimal pH | Key Characteristics | Potential Side Reactions |
|---|---|---|---|---|
| NHS Ester | Primary Amines (e.g., Lysine, N-terminus) thermofisher.com | 7.0 - 9.0 glenresearch.com | Forms stable amide bonds; well-established chemistry. nih.gov | Hydrolysis in aqueous buffers; slower reaction with Ser, Thr, Tyr. nih.gov |
| Methyltetrazine | Strained Alkenes (e.g., trans-cyclooctene, TCO) conju-probe.com | Physiological pH (e.g., 7.4) mdpi.com | Extremely fast kinetics; bioorthogonal and highly selective. wikipedia.orgresearchgate.net | Minimal; inert to most biological functional groups. genelink.com |
When compared to other bioconjugation chemistries, the tetrazine ligation stands out for its reaction speed. For instance, strain-promoted azide-alkyne cycloaddition (SPAAC), another popular copper-free click reaction, is generally slower than the IEDDA reaction between tetrazine and TCO. nih.gov Staudinger ligation, which involves the reaction of an azide (B81097) with a phosphine, is also known for its bioorthogonality but has significantly slower kinetics. wikipedia.orgacs.org
| Bioconjugation Reaction | Typical Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Feature |
|---|---|---|---|
| Tetrazine Ligation (IEDDA) | Tetrazine + trans-cyclooctene (TCO) | ~10³ - 10⁶ researchgate.netnih.gov | Extremely rapid and catalyst-free. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Cyclooctyne | ~10⁻¹ - 1 | Copper-free click chemistry, but slower than IEDDA. nih.gov |
| Staudinger Ligation | Azide + Phosphine | ~10⁻³ - 10⁻² | Bioorthogonal but characterized by slow kinetics. acs.org |
Stability of Conjugates and Reversibility Considerations
The stability of the newly formed linkage is paramount for the integrity of the bioconjugate in downstream applications. This compound forms two highly stable covalent bonds.
The amide bond resulting from the NHS ester-amine reaction is exceptionally stable under a wide range of conditions. nih.gov In neutral aqueous solutions, the half-life of an amide bond is estimated to be several hundred years, making it for all practical purposes a permanent, irreversible linkage in biological research. nih.gov This high stability is a significant advantage over other linkages such as ester bonds, which are susceptible to hydrolysis. glenresearch.com
The dihydropyridazine linkage formed from the tetrazine-TCO IEDDA reaction is also a stable, covalent bond. conju-probe.comgenelink.com The reaction mechanism involves a [4+2] cycloaddition followed by a retro-Diels-Alder reaction that releases dinitrogen gas (N₂). wikipedia.org This release of N₂ makes the reaction essentially irreversible under physiological conditions, driving the reaction forward and ensuring the formation of a stable product. nih.gov
While the ligation of tetrazines like the one in this compound with TCO is considered irreversible, it is noteworthy that recent research has explored specialized tetrazine derivatives, such as thiomethyltetrazines, which can undergo reversible reactions with thiols. nih.gov However, the classic IEDDA reaction central to the function of this compound results in a permanent covalent bond.
| Linkage | Formation Chemistry | Stability/Reversibility |
|---|---|---|
| Amide | NHS Ester + Amine | Highly stable and effectively irreversible under physiological conditions. nih.govraineslab.com |
| Dihydropyridazine | Tetrazine + TCO (IEDDA) | Highly stable and irreversible due to N₂ extrusion. wikipedia.orgnih.gov |
| Thioether | Maleimide + Thiol | Generally stable, but the maleimide ring can undergo hydrolysis, and the linkage can be subject to retro-Michael reactions (reversibility). raineslab.com |
| Oxime/Hydrazone | Aldehyde/Ketone + Aminooxy/Hydrazine | Oximes are more stable than hydrazones; hydrazones can be acid-labile and their formation is reversible. raineslab.comrsc.org |
| Triazole | Azide + Alkyne (SPAAC/CuAAC) | Highly stable and considered irreversible. |
Future Directions and Emerging Research Avenues
Integration of Me-Tz-PEG4-NHS Ester in Multi-Step Orthogonal Bioconjugation Platforms
The true power of this compound ester is realized in its application within multi-step orthogonal bioconjugation strategies. Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The inverse-electron-demand Diels-Alder (iEDDA) reaction between the methyltetrazine group of the linker and a strained alkene, such as trans-cyclooctene (B1233481) (TCO), is a prime example of such a reaction, known for its rapid kinetics and high selectivity. conju-probe.comenamine.net
Researchers are increasingly leveraging this reactivity in sequential and multi-component labeling experiments. For instance, a biomolecule can first be modified with a TCO group. Subsequently, the this compound ester can be used to introduce a second functionality. This two-step process allows for the precise assembly of complex biomolecular architectures. acs.orgnih.gov
A notable application of this is in the construction of antibody-drug conjugates (ADCs). susupport.com Advanced strategies involve the use of branched linkers that can be attached to an antibody, with one arm bearing a methyltetrazine group and the other an azide (B81097). This allows for the sequential and orthogonal attachment of two different payloads, one via a TCO-tetrazine reaction and the other via a strain-promoted azide-alkyne cycloaddition (SPAAC), to create dual-drug ADCs with defined drug-to-antibody ratios (DARs). aacrjournals.orgresearchgate.net This multi-step approach provides a high degree of control over the final conjugate's composition and properties.
Rational Design of Next-Generation Methyltetrazine-Based Linkers for Enhanced Research Performance
While this compound ester is a powerful tool, the quest for improved performance continues to drive the rational design of new methyltetrazine-based linkers. Key areas of focus include enhancing reaction kinetics, improving stability, and fine-tuning solubility. The structure of the tetrazine itself plays a crucial role in its reactivity and stability. For example, the introduction of electron-withdrawing groups can increase the rate of the iEDDA reaction but may also decrease the linker's stability in biological media. acs.orgrsc.org
Conversely, some research has shown that sterically hindered tetrazines can exhibit surprising reactivity with certain dienophiles, challenging the conventional wisdom of structure-reactivity relationships. nih.gov The length and composition of the PEG spacer also have a significant impact. Longer PEG chains can further enhance solubility and reduce nonspecific binding of the resulting conjugate. nih.gov
The development of "cleavable" linkers is another important avenue of research. These linkers incorporate a labile bond, such as a disulfide or a specific enzyme-cleavable peptide sequence, which can be broken under specific physiological conditions to release a payload. This adds another layer of control to applications like targeted drug delivery.
Advancements in Automated Synthesis and High-Throughput Conjugation Methodologies for Research
The complexity of modern bioconjugation experiments, particularly in fields like drug discovery and proteomics, has created a demand for automation and high-throughput methods. Automated platforms are being developed to streamline the synthesis and purification of bioconjugates, reducing manual labor and improving reproducibility. rsc.orglonza.com
These systems can perform multi-step conjugations, including the use of this compound ester, in a programmable and controlled manner. rsc.org For example, a robotic platform could be programmed to perform the initial amine labeling of a protein with the NHS ester, followed by purification and the subsequent click reaction with a TCO-modified molecule. rsc.org
The integration of analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), into these automated platforms allows for real-time monitoring of the reaction and characterization of the final product. rsc.orgbiopharminternational.com This high-throughput approach is invaluable for screening libraries of compounds and optimizing conjugation conditions, accelerating the pace of research and development. biopharminternational.com
Exploration of Novel Research Applications Beyond Current Paradigms
The unique properties of this compound ester are paving the way for novel research applications that extend beyond traditional bioconjugation. One exciting area is the development of advanced in vitro diagnostic probes. netascientific.com The "turn-on" fluorescence of some tetrazine-fluorophore conjugates upon reaction with a TCO group provides a powerful mechanism for detecting specific biomolecules with high sensitivity and low background noise. nih.govnih.gov This principle can be applied to create probes for a wide range of analytes, from specific proteins to nucleic acid sequences.
Another emerging application is in the construction of complex biomolecular assemblies. The ability to precisely link different biomolecules together using orthogonal chemistries allows for the creation of novel materials with tailored properties. For example, researchers are exploring the use of tetrazine-based linkers to create hydrogels for tissue engineering and controlled-release applications. researchgate.netuni-regensburg.de The formation of these materials can be triggered by the iEDDA reaction, providing a high degree of spatial and temporal control.
The use of this compound ester in single-molecule studies is also gaining traction. By attaching a single protein to a surface or a nanoparticle via this linker, researchers can study the behavior of individual molecules, providing insights that are not accessible from ensemble measurements. biorxiv.org
Computational Modeling and Theoretical Predictions for this compound Reactivity and Linker Behavior
Computational modeling and theoretical predictions are becoming increasingly important in the field of bioconjugation. acs.org Molecular dynamics (MD) simulations can provide valuable insights into the conformational behavior of the this compound ester linker and its conjugates. rsc.orgacs.orgresearchgate.net This information can be used to understand how the linker affects the structure and function of the labeled biomolecule and to predict the accessibility of the reactive groups.
Quantum mechanical calculations are being used to predict the reactivity of different tetrazine derivatives and to understand the mechanism of the iEDDA reaction at a fundamental level. rsc.orgacs.org These theoretical studies can guide the rational design of next-generation linkers with optimized properties. For example, computational models can help to identify substituents that will increase the reaction rate without compromising stability. acs.org
The synergy between computational modeling and experimental work is a powerful approach for advancing the field. Theoretical predictions can be used to generate hypotheses that can then be tested in the lab, while experimental results can be used to refine and validate the computational models. This iterative process is accelerating the development of new and improved bioconjugation tools.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Me-Tz-PEG4-NHS, and how can researchers verify product purity and structural integrity?
- Methodological Answer : Synthesis typically involves coupling tetrazine (Tz) with NHS-activated PEG4 chains under anhydrous conditions. Purification via reverse-phase HPLC or size-exclusion chromatography is critical. Characterization should include -NMR for functional group verification, MALDI-TOF for molecular weight confirmation, and LC-MS to assess purity (>95% recommended). Reproducibility requires strict control of reaction stoichiometry and temperature .
Q. How does this compound facilitate bioorthogonal conjugation, and what experimental controls are necessary to validate its specificity?
- Methodological Answer : The tetrazine group undergoes inverse electron-demand Diels-Alder (IEDDA) reactions with trans-cyclooctene (TCO)-modified biomolecules. Controls include:
- Negative controls (omitting TCO substrates) to rule out non-specific binding.
- Competition assays with excess free Tz to confirm reaction specificity.
- Kinetic analysis via stopped-flow spectroscopy to quantify reaction rates under physiological conditions .
Q. What are the key stability considerations for this compound in aqueous buffers, and how should storage conditions be optimized?
- Methodological Answer : Hydrolysis of the NHS ester is pH- and temperature-dependent. Stability studies should track NHS ester degradation via UV-Vis (absorbance at 260 nm) over time. Recommended storage: lyophilized at -20°C in desiccated vials. For in-use solutions, prepare fresh in anhydrous DMSO or PBS (pH 7.4) and use within 4 hours .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported conjugation efficiencies of this compound across different biomolecular systems?
- Methodological Answer : Discrepancies often arise from variations in TCO substrate accessibility or PEG4 chain flexibility. To address this:
- Perform molecular dynamics simulations to model PEG4-TCO interactions.
- Use single-molecule FRET to quantify spatial constraints in live-cell environments.
- Compare data across multiple techniques (e.g., flow cytometry vs. fluorescence anisotropy) to isolate confounding variables .
Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound-mediated drug delivery studies?
- Methodological Answer : Employ nonlinear regression models (e.g., Hill equation) to fit dose-response curves. For multi-variable datasets, use ANOVA with post-hoc Tukey tests to compare group means. Report 95% confidence intervals and effect sizes (Cohen’s d) for robustness. Open-source tools like R/Bioconductor or Python’s SciPy are suitable for reproducibility .
Q. How can experimental designs be optimized to minimize batch-to-batch variability in this compound synthesis?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Define critical quality attributes (CQAs): purity, endotoxin levels, residual solvents.
- Use design-of-experiments (DoE) to identify key process parameters (e.g., reaction time, catalyst concentration).
- Validate consistency across ≥3 independent batches using ICP-MS for trace metal analysis and endotoxin gel-clot assays .
Data Presentation and Reproducibility
Q. What metadata standards should accompany publications using this compound to ensure reproducibility?
- Methodological Answer : Include:
- Synthesis : Precursor lot numbers, solvent purity, and purification chromatograms.
- Characterization : NMR solvent peaks, MALDI-TOF calibration standards.
- Application : Cell line authentication IDs, buffer composition tables.
Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Figshare .
Q. How should researchers handle conflicting cytotoxicity data for this compound in different cell models?
- Methodological Answer : Conduct comparative cytotoxicity assays using:
- Primary cells vs. immortalized lines : Test metabolic activity via MTT and ATP-based luminescence.
- 3D spheroids vs. monolayers : Use live/dead staining with confocal z-stacking.
- Omics integration : Perform RNA-seq to identify cell-type-specific stress pathways activated by PEG4 hydrolysis byproducts .
Tables for Key Experimental Parameters
| Characterization Technique | Critical Data Points | Acceptance Criteria |
|---|---|---|
| -NMR | Integration of Tz aromatic peaks | δ 7.2–7.8 ppm (multiplicity) |
| LC-MS | [M+H]⁺ = calculated m/z ± 0.5 | Purity >95% (area under curve) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
